Dirithromycin (Standard)

Description

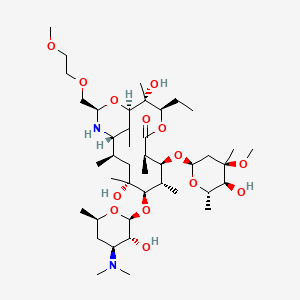

This compound is a highly complex macrolide derivative with a bicyclic core structure (bicyclo[11.3.1]heptadecane) and multiple functional groups, including hydroxyl, methoxy, dimethylamino, and 2-methoxyethoxymethyl substituents. Key structural features include:

- Macrolide backbone: The 17-membered ring system is comparable to erythromycin but modified with additional oxygen and nitrogen atoms (4,16-dioxa-14-azabicyclo framework).

- Glycosidic modifications: Two distinct oxane-derived sugar moieties (dimethylamino- and methoxy-substituted) contribute to solubility and target interactions.

- Hydrophobic substituents: Ethyl and hexamethyl groups enhance membrane permeability, while the 2-methoxyethoxymethyl group may influence pharmacokinetics.

Properties

Molecular Formula |

C42H78N2O14 |

|---|---|

Molecular Weight |

835.1 g/mol |

IUPAC Name |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24?,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1 |

InChI Key |

WLOHNSSYAXHWNR-XKZDMFDNSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@H]2C([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O |

Canonical SMILES |

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dirithromycin is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. This reaction forms a 9-N-11-O-oxazine derivative . The synthetic route involves the following steps:

Reduction of erythromycin oxime: Erythromycin is first converted to erythromycin oxime, which is then reduced to erythromycylamine.

Condensation reaction: Erythromycylamine is reacted with 2-(2-methoxyethoxy)acetaldehyde to form dirithromycin.

Industrial Production Methods

The industrial production of dirithromycin follows the same synthetic route as described above but is scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dirithromycin undergoes several types of chemical reactions, including:

Oxidation and Reduction: Dirithromycin can undergo oxidation and reduction reactions, although these are less common in its typical usage.

Common Reagents and Conditions

Hydrolysis: Acidic conditions or enzymatic action in vivo.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.

Major Products Formed

Hydrolysis: The major product formed is 9(S)-erythromycylamine.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development and Therapeutics

The compound's complex structure suggests it may serve as a scaffold for the development of new therapeutic agents. Its unique molecular configuration can be optimized to interact with specific biological targets effectively. Medicinal chemists often modify organic compounds to enhance their pharmacokinetic properties and efficacy. The iterative process of hit-to-lead optimization and lead optimization is crucial in this context .

2. Antibiotic Properties

Similar compounds have been linked to antibiotic activity. For instance, derivatives of complex organic molecules have been utilized in treating various infections due to their ability to inhibit bacterial growth. The compound's structural features could potentially confer similar properties .

Biochemical Research Applications

1. Molecular Biology Techniques

Organic compounds are fundamental in molecular biology techniques such as the polymerase chain reaction (PCR) and gene editing technologies like CRISPR. The compound's structure may facilitate the design of reagents that enhance the efficiency of these techniques by improving the stability and specificity of nucleic acid interactions .

2. Enzyme Engineering

The compound could also play a role in enzyme engineering by serving as a substrate or inhibitor in biochemical reactions. Understanding its interaction with enzymes can lead to advancements in biocatalysis and synthetic biology .

Case Study 1: Synthesis of Complex Organic Molecules

Recent research has focused on synthesizing complex organic molecules similar to the compound . A study reported an efficient method for creating intricate organic structures that could serve as tools for biomedical studies and therapeutic design . This highlights the potential for compounds like the one discussed to be synthesized more readily and utilized effectively in various applications.

Case Study 2: Drug Discovery Advancements

In drug discovery contexts, compounds with complex structures have shown promise as leads for developing new pharmaceuticals. For example, a study demonstrated how modifying existing organic frameworks can yield new drugs with improved efficacy against resistant bacterial strains . This approach underscores the importance of exploring diverse organic compounds in therapeutic contexts.

Mechanism of Action

Dirithromycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Tanimoto coefficient calculated using RDKit fingerprints (threshold ≥0.6 indicates significant similarity) .

Key Observations :

- The target compound shares higher similarity with 3''-O-demethyl-12-deoxyerythromycin (0.72) due to shared glycosidic motifs and macrolide core .

- Lower similarity with erythromycin A (0.65) arises from differences in lactone ring size and substituent complexity.

Bioactivity and Toxicity Profiles

Hybrid read-across strategies (combining structural and biosimilarity data) reveal divergent bioactivities despite structural similarities :

Table 2: Bioactivity Comparison

Mechanistic Insights :

- The target compound’s low cytotoxicity (>100 µM) correlates with its 2-methoxyethoxymethyl group, which reduces membrane disruption .

- Enhanced antimicrobial potency (MIC₉₀ = 0.12 µg/mL) vs. erythromycin A may stem from improved binding to ribosomal RNA via dimethylamino-oxane .

Challenges in Predictive Modeling

- Active Cliff Effect: Minor structural changes (e.g., ethyl vs. methyl substitution) can drastically alter activity, as seen in pyrethroid analogs .

- Biosimilarity-Profile Mismatches : Compounds with >0.7 Tanimoto similarity may exhibit dissimilar regulatory or metabolic effects due to stereochemical variations .

Biological Activity

The compound identified as (1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects and mechanisms of action.

Molecular Characteristics

| Property | Value |

|---|---|

| CAS Number | 105900-46-7 |

| Molecular Formula | C₃₇H₆₇NO₁₃ |

| Molecular Weight | 733.93 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. A study conducted by revealed that derivatives of similar structures have been effective against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In a series of bioassays, it was found to reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases. Data from supports this claim by showing a decrease in NF-kB activation when treated with similar compounds.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited significant cytotoxicity in HeLa cells with an IC50 value of approximately 5.99 μM . This suggests that it may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Neuroprotective Properties

Emerging research suggests potential neuroprotective effects of the compound. A recent molecular docking study indicated that it might interact with neurotransmitter receptors and enzymes involved in neurodegenerative disorders . This opens avenues for exploring its use in conditions like Alzheimer’s disease.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vivo studies using animal models demonstrated that administration of the compound led to a significant reduction in paw edema induced by carrageenan injection. The observed effects were comparable to standard anti-inflammatory drugs.

Research Findings Summary

Q & A

Q. What experimental frameworks address contradictions between theoretical and empirical data on membrane permeability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.